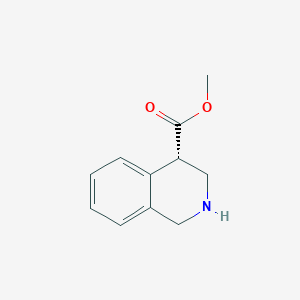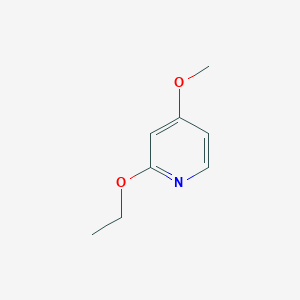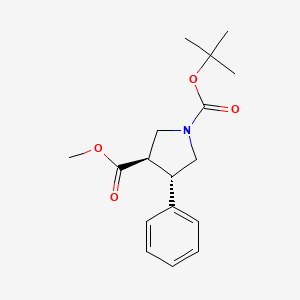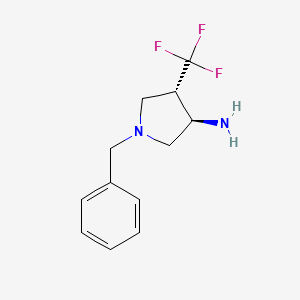
Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans is a compound that belongs to the pyrrolidine class of chemicals Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and stereochemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and trifluoromethyl groups. One common approach is to start with a suitable precursor, such as a substituted pyrrolidine, and then perform functional group transformations to achieve the desired compound. Reaction conditions often include the use of strong bases, such as sodium hydride, and various solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with different oxidation states.
Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines
科学的研究の応用
Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans has several scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structural features make it a useful tool for studying biological processes and interactions, such as enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including metabolic disorders and neurological conditions.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
作用機序
The mechanism of action of Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the benzyl and trifluoromethyl groups, play a crucial role in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on the compound’s mechanism of action are essential to fully understand its potential therapeutic applications and optimize its efficacy.
類似化合物との比較
Similar Compounds
(3R,4S)-4-(2,4,5-Trifluorophenyl)-pyrrolidin-3-ylamine: This compound shares the pyrrolidine core and trifluoromethyl group but differs in the substitution pattern on the aromatic ring.
rac-(3R,4S)-4-(4-methoxyphenyl)-1-(1-phenylcyclopentanecarbonyl)pyrrolidin-3-amine hydrochloride: Another pyrrolidine derivative with different substituents, highlighting the diversity of this chemical class.
Uniqueness
Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both benzyl and trifluoromethyl groups enhances its potential for diverse applications, making it a valuable compound for research and development in various fields.
特性
分子式 |
C12H15F3N2 |
|---|---|
分子量 |
244.26 g/mol |
IUPAC名 |
(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)10-7-17(8-11(10)16)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,16H2/t10-,11-/m0/s1 |
InChIキー |
WMMPTAKSLQNVBD-QWRGUYRKSA-N |
異性体SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)C(F)(F)F |
正規SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


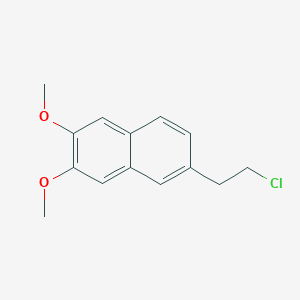

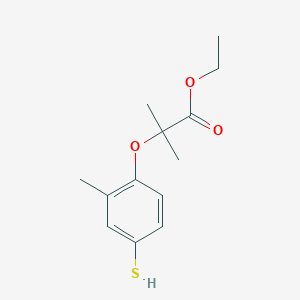
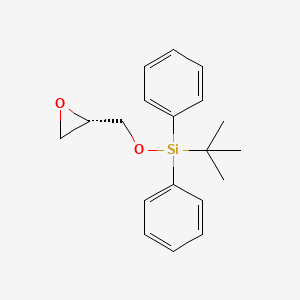



![4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13900638.png)

